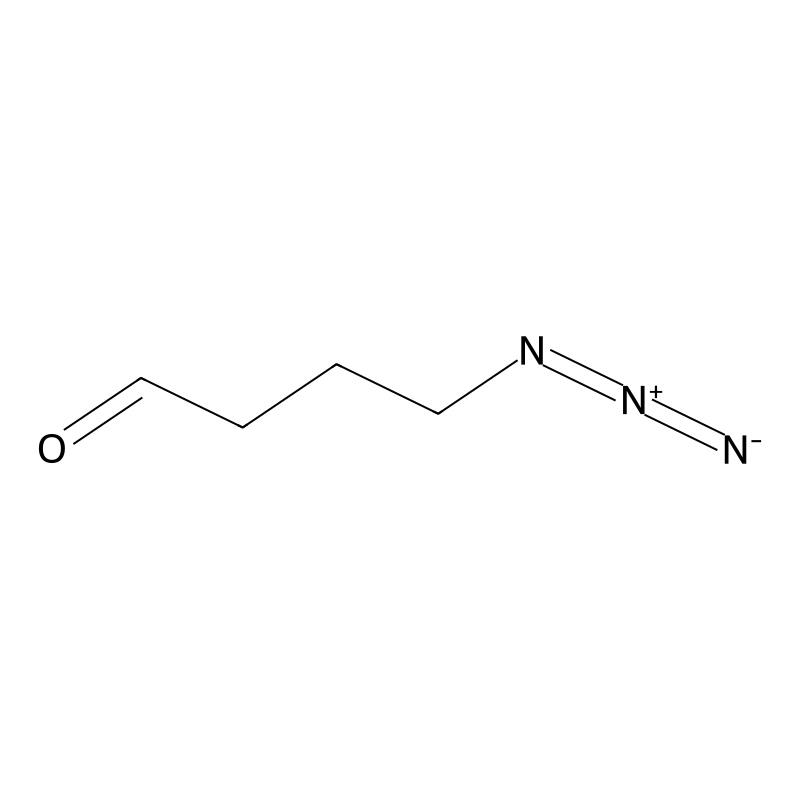

4-Azidobutanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The azide group (N₃) in 4-Azidobutanal is a valuable functional group in organic chemistry. Azides can participate in various reactions, including Staudinger ligation and click chemistry, for coupling molecules together. These reactions are useful for building complex molecules with specific functionalities ().

- Bioconjugation: 4-Azidobutanal's aldehyde group (CHO) can react with biomolecules containing primary amines (NH2), such as proteins and antibodies. This reaction can be used to create conjugates, where 4-Azidobutanal serves as a linker molecule attaching the biomolecule to another moiety of interest ().

- Click chemistry probe: The combination of the azide and aldehyde functionalities makes 4-Azidobutanal a potential candidate for click chemistry reactions within biological systems. By attaching a biocompatible tag to the azide group, researchers could explore cellular processes or target specific biomolecules ().

4-Azidobutanal is an organic compound characterized by the presence of an azide functional group (-N₃) attached to a butanal structure. Its chemical formula is C₄H₇N₃O, and it possesses a molecular weight of approximately 113.12 g/mol. The azide group is known for its high reactivity, making 4-azidobutanal a valuable intermediate in various

- Reduction Reactions: The azide group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation. This transformation releases nitrogen gas and provides a straightforward route to amines from alkyl halides .

- Curtius Rearrangement: When heated, acyl azides undergo Curtius rearrangement to yield isocyanates. This reaction is significant in synthesizing various nitrogen-containing compounds .

- Nucleophilic Substitution: The azide ion acts as an excellent nucleophile in nucleophilic substitution reactions, allowing for the formation of new carbon-nitrogen bonds .

4-Azidobutanal exhibits notable biological activity, particularly in the context of cancer research. It has been identified as a nicotinic acetylcholine receptor antagonist, which can inhibit tumor growth. This property makes it a candidate for development as a cancer therapeutic agent . Additionally, its azide functionality allows for bioorthogonal reactions, facilitating the study of biological processes in living systems.

The synthesis of 4-azidobutanal typically involves:

- Starting Materials: The synthesis begins with readily available precursors such as butanal or other related aldehydes.

- Azidation Reaction: The key step involves the introduction of the azide group, often achieved through treatment with sodium azide in the presence of a suitable activating agent.

- Purification: The product is purified using standard techniques such as distillation or chromatography to obtain pure 4-azidobutanal .

4-Azidobutanal finds diverse applications in:

- Organic Synthesis: It serves as an important building block for synthesizing various organic compounds.

- Medicinal Chemistry: Its properties as a biological active compound make it relevant in drug discovery and development.

- Material Science: The azide functionality can be utilized in click chemistry to create functionalized polymers and materials.

Studies on the interactions of 4-azidobutanal with biological targets are ongoing. Its ability to react selectively with biomolecules through bioorthogonal chemistry allows researchers to label and track proteins or other cellular components. This feature is particularly useful in understanding cellular processes and developing targeted therapies.

Several compounds share structural similarities with 4-azidobutanal, including:

Uniqueness of 4-Azidobutanal: Unlike its counterparts, 4-azidobutanal combines both aldehyde and azide functionalities, allowing it to participate in a broader range of